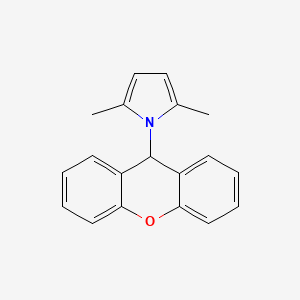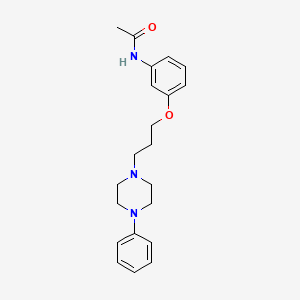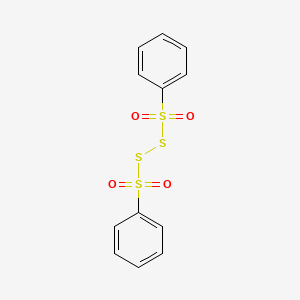
Bis(phenylsulphonyl) disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(phenylsulphonyl) disulphide is a useful research compound. Its molecular formula is C12H10O4S4 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(phenylsulphonyl) disulphide can be synthesized through the reaction of benzenesulfonyl chloride with sulfides. The reaction typically involves the use of a base to facilitate the formation of the disulphide bond. The general reaction scheme is as follows:
2C6H5SO2Cl+Na2S2→C6H5SO2S2SO2C6H5+2NaCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification systems to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Bis(phenylsulphonyl) disulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
Bis(phenylsulphonyl) disulphide has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent and in the synthesis of other sulfur-containing compounds.
Biology: Employed in the study of disulfide bond formation and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of rubber and other polymeric materials as a vulcanization accelerator.
Mechanism of Action
The mechanism of action of bis(phenylsulphonyl) disulphide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures. The molecular targets include cysteine residues in proteins, and the pathways involved are related to redox reactions and protein folding mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Bis(phenylsulfonyl) sulfide
- Bis(phenylsulfonyl) persulfide
- Diphenyl disulfide
Uniqueness
Bis(phenylsulphonyl) disulphide is unique due to its dual sulfonyl groups, which enhance its reactivity and make it a versatile compound in various chemical reactions. Its ability to form stable disulfide bonds makes it particularly valuable in the study of protein chemistry and industrial applications .
Properties
CAS No. |
5962-55-0 |
|---|---|
Molecular Formula |
C12H10O4S4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(benzenesulfonyldisulfanyl)sulfonylbenzene |
InChI |
InChI=1S/C12H10O4S4/c13-19(14,11-7-3-1-4-8-11)17-18-20(15,16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
LTWQZHNNDVAERL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SSS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


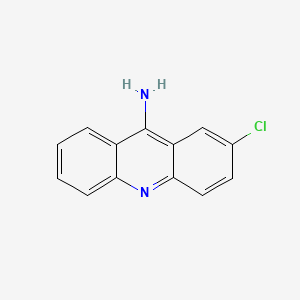
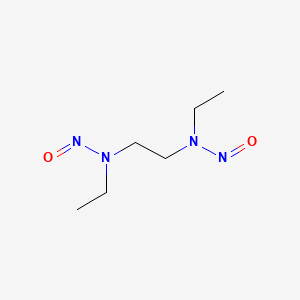
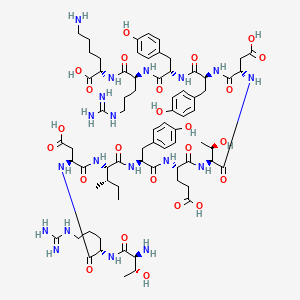
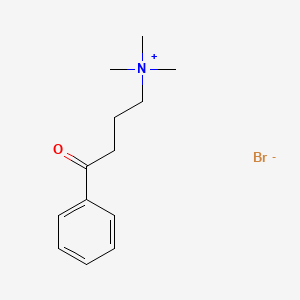
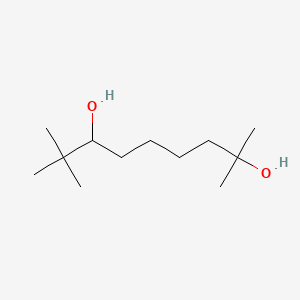

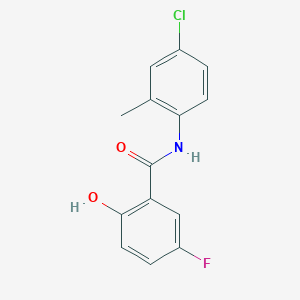
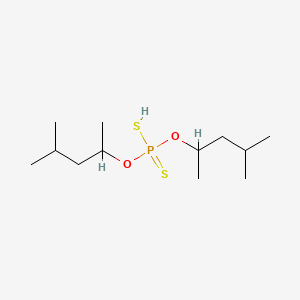
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
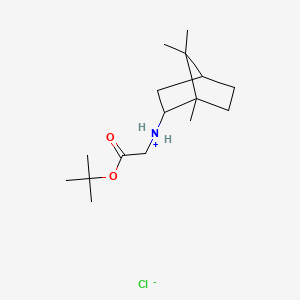
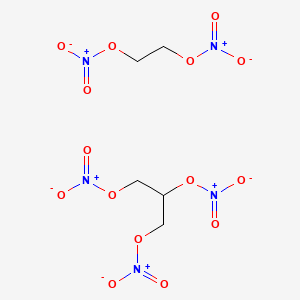
![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
